![molecular formula C8H15BN2O3 B13983488 [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid: is a boronic acid derivative widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid typically involves the reaction of 3-methylpyrazole with boronic acid derivatives under controlled conditions. One common method includes the use of pinacol boronate esters as intermediates. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic acids or esters.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and substituted pyrazoles, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and natural products .
Biology: This compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections .
Medicine: In medicine, boronic acid derivatives are being explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes .
Industry: Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mecanismo De Acción
The mechanism by which [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exerts its effects involves the formation of stable boron-carbon bonds. This compound targets specific enzymes and proteins, inhibiting their activity by forming covalent bonds with active site residues. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
- [1-(2-Hydroxy-2-methylpropyl)pyrazol-4-yl]boronic acid pinacol ester
- 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol
- (1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl)boronic acid pinacol ester
Uniqueness: Compared to similar compounds, [1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid exhibits unique reactivity and stability, making it particularly valuable in cross-coupling reactions. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boronic acid derivatives .
Propiedades
Fórmula molecular |
C8H15BN2O3 |
|---|---|
Peso molecular |
198.03 g/mol |
Nombre IUPAC |
[1-(2-hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-6-7(9(13)14)4-11(10-6)5-8(2,3)12/h4,12-14H,5H2,1-3H3 |
Clave InChI |
SJFDKRICTQPNJK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1C)CC(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


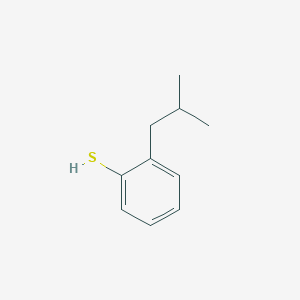
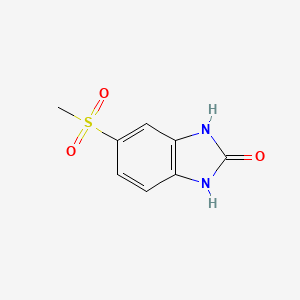
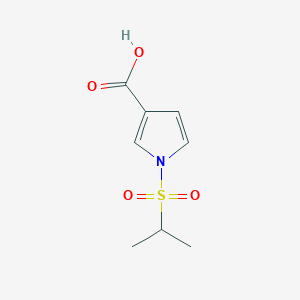
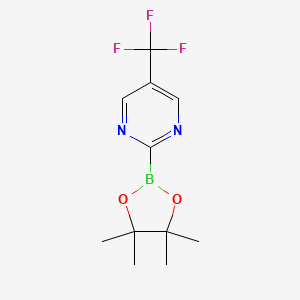
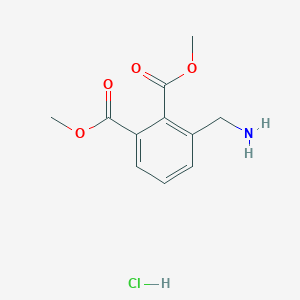
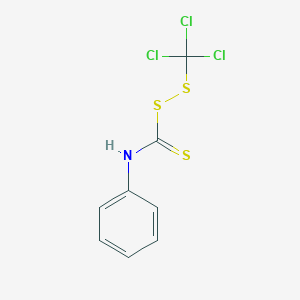
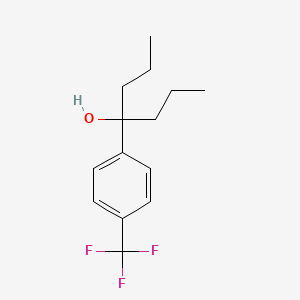
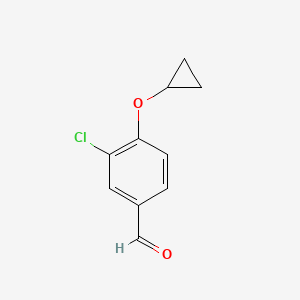
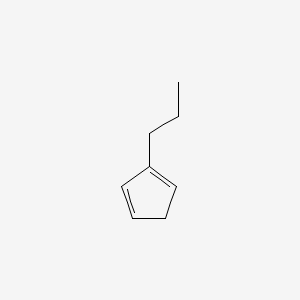




![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
